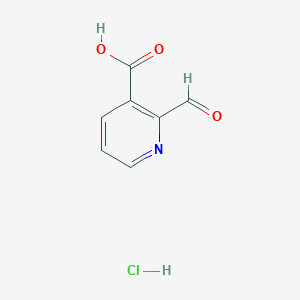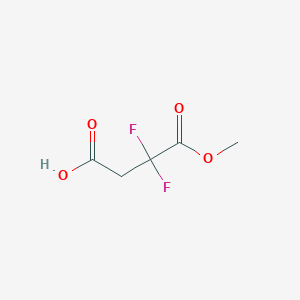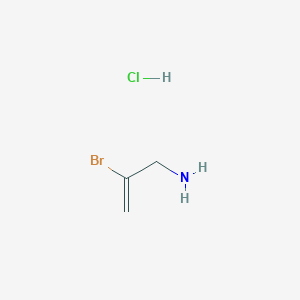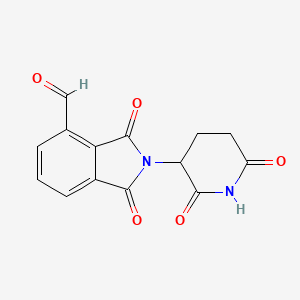![molecular formula C13H21NO5 B6603402 4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid CAS No. 1822612-71-4](/img/structure/B6603402.png)
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid is a chemical compound with the CAS Number: 1822612-71-4 . It has a molecular weight of 271.31 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO5/c1-13(2,3)19-12(18)14-8-4-5-9(14)10(15)6-7-11(16)17/h9H,4-8H2,1-3H3,(H,16,17) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.科学的研究の応用
T-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid has a number of applications in scientific research. It is often used as a reagent in organic synthesis, as it can be used to convert a variety of compounds into their desired products. Additionally, t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid can be used as a catalyst in a variety of chemical reactions, including Diels-Alder reactions, Michael additions, and Wittig reactions. Additionally, t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid has been used in a number of medical applications, including drug development and cancer research.
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with various biological targets through different mechanisms, such as enzyme inhibition .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, depending on their specific targets .
実験室実験の利点と制限
The use of t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to obtain and store. Additionally, it is a versatile molecule that can be used for a variety of chemical reactions, including synthesis, catalysis, and synthetic biology. However, there are a few limitations to the use of t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid in laboratory experiments. It is a highly reactive compound, and it can react with a variety of compounds, including nucleic acids, proteins, and other molecules. Additionally, it can be toxic to cells, so it should be handled with care.
将来の方向性
There are a number of potential future directions for the use of t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid. One potential direction is the development of new drugs and treatments for diseases, such as cancer. Additionally, t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid could be used to develop new catalysts for chemical reactions, or to modify the structure of proteins in order to alter their function. Additionally, t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid could be used in the development of new synthetic biology techniques, such as gene editing and protein engineering. Finally, t-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid could be used to develop new materials, such as polymers and composites, for a variety of applications.
合成法
T-BOC-Pyrrolidin-2-yl-4-oxobutanoic acid can be synthesized by a number of methods, including the reaction of a tert-butoxycarbonyl group with a pyrrolidin-2-yl group. This reaction is typically carried out in an organic solvent, such as dichloromethane, and can be catalyzed by a variety of agents, including protic acids and bases. Additionally, the reaction can be carried out in the presence of an aqueous solution of an alkali metal salt, such as sodium hydroxide or potassium hydroxide. This method of synthesis is relatively simple and can be used to produce a high yield of the desired compound.
特性
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-8-4-5-9(14)10(15)6-7-11(16)17/h9H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOLKFGRFGSKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)

![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)


![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)

![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)




![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)
